molecular formula C17H25NO2 B14434347 1-Ethyl-alpha-methyl-2-piperidineethanol benzoate CAS No. 78219-34-8

1-Ethyl-alpha-methyl-2-piperidineethanol benzoate

Cat. No.: B14434347
CAS No.: 78219-34-8
M. Wt: 275.4 g/mol
InChI Key: YZVXCLPFWWTANH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-alpha-methyl-2-piperidineethanol benzoate is a chemical compound with a complex structure that includes a piperidine ring, an ethanol group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-alpha-methyl-2-piperidineethanol benzoate typically involves the reaction of 1-Ethyl-alpha-methyl-2-piperidineethanol with benzoic acid or its derivatives. The reaction is usually carried out under acidic or basic conditions to facilitate the esterification process. Common reagents used in this synthesis include sulfuric acid or hydrochloric acid as catalysts .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain a balance between reaction time, temperature, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-alpha-methyl-2-piperidineethanol benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Ethyl-alpha-methyl-2-piperidineethanol benzoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-Ethyl-alpha-methyl-2-piperidineethanol benzoate involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes, leading to modulation of biological processes. The exact pathways and targets are still under investigation, but it is believed to involve interactions with the central nervous system .

Similar Compounds:

Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

78219-34-8

Molecular Formula

C17H25NO2

Molecular Weight

275.4 g/mol

IUPAC Name

1-(1-ethylpiperidin-2-yl)propan-2-yl benzoate

InChI

InChI=1S/C17H25NO2/c1-3-18-12-8-7-11-16(18)13-14(2)20-17(19)15-9-5-4-6-10-15/h4-6,9-10,14,16H,3,7-8,11-13H2,1-2H3

InChI Key

YZVXCLPFWWTANH-UHFFFAOYSA-N

Canonical SMILES

CCN1CCCCC1CC(C)OC(=O)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.